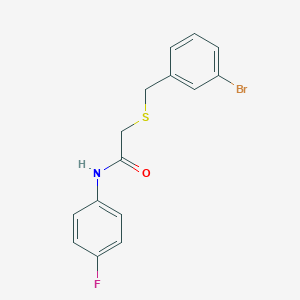
N-(5-chloro-2-methoxyphenyl)-2-(2,4-dibromophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-(2,4-dibromophenoxy)acetamide, commonly known as "GW 501516," is a synthetic drug that belongs to the class of selective androgen receptor modulators (SARMs). It was initially developed as a potential treatment for metabolic and cardiovascular diseases due to its ability to activate the peroxisome proliferator-activated receptor delta (PPARδ). However, its use as a performance-enhancing drug has been a subject of controversy in recent years.
Mechanism of Action
GW 501516 works by activating PPARδ, a nuclear receptor that regulates gene expression involved in lipid and glucose metabolism. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, which can improve insulin sensitivity and reduce blood glucose levels. It also promotes the production of high-density lipoprotein (HDL) cholesterol, which can reduce the risk of cardiovascular diseases.
Biochemical and Physiological Effects
GW 501516 has been shown to have several biochemical and physiological effects on the body. It can increase endurance and stamina by improving the body's ability to use oxygen during physical activity. It also promotes the growth of type 1 muscle fibers, which are responsible for endurance activities. Additionally, it can reduce inflammation and oxidative stress, which can improve overall health.
Advantages and Limitations for Lab Experiments
GW 501516 has several advantages for use in laboratory experiments. It has a high affinity for PPARδ, which makes it a potent and selective agonist. It also has good bioavailability and can be administered orally. However, its use in laboratory experiments is limited by its potential for abuse as a performance-enhancing drug.
Future Directions
There are several potential future directions for research on GW 501516. One area of interest is its potential use in treating metabolic and cardiovascular diseases. It may also have applications in treating neurodegenerative diseases and improving cognitive function. Additionally, further research is needed to understand its long-term effects on the body and its potential for abuse as a performance-enhancing drug.
Synthesis Methods
The synthesis of GW 501516 involves a multi-step process that starts with the reaction of 2,4-dibromophenol with sodium hydride to form 2,4-dibromophenoxide. This intermediate is then reacted with 5-chloro-2-methoxybenzoyl chloride to form the desired product.
Scientific Research Applications
GW 501516 has been extensively researched for its potential therapeutic applications in various medical conditions. It has been shown to improve insulin sensitivity, reduce inflammation, and prevent oxidative damage. Additionally, it has been investigated for its potential use in treating obesity, diabetes, and cardiovascular diseases.
properties
Molecular Formula |
C15H12Br2ClNO3 |
|---|---|
Molecular Weight |
449.52 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(2,4-dibromophenoxy)acetamide |
InChI |
InChI=1S/C15H12Br2ClNO3/c1-21-14-5-3-10(18)7-12(14)19-15(20)8-22-13-4-2-9(16)6-11(13)17/h2-7H,8H2,1H3,(H,19,20) |
InChI Key |
HLGPKNDGIFKBOT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)COC2=C(C=C(C=C2)Br)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)COC2=C(C=C(C=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284503.png)
![3-benzyl-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284504.png)
![5-(3,4-dimethoxyphenyl)-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284505.png)
![2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B284509.png)


![2-(2-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B284514.png)
![2-[(4-fluorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B284517.png)
![Isopropyl 4-({[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl}methyl)benzoate](/img/structure/B284518.png)
![2-{[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B284519.png)
![2-{[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B284520.png)
![2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B284524.png)
![2-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B284525.png)
![2-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B284526.png)